molecular formula C8H17O6P B562086 Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate CAS No. 162246-79-9

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate

Cat. No.: B562086
CAS No.: 162246-79-9
M. Wt: 240.192
InChI Key: MDVCTWZZBWHUEB-UHFFFAOYSA-N
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Description

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is an organophosphorus compound with the molecular formula C8H17O5P. It is a clear liquid with a slight solubility in water and is primarily used as an intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the synthesis of other organophosphorus compounds.

Scientific Research Applications

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate has a wide range of applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is typically synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with ethyl bromoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(C2H5O)3P+BrCH2CO2C2H5(C2H5O)2P(O)CH2CO2C2H5+C2H5Br\text{(C}_2\text{H}_5\text{O)}_3\text{P} + \text{BrCH}_2\text{CO}_2\text{C}_2\text{H}_5 \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(O)CH}_2\text{CO}_2\text{C}_2\text{H}_5 + \text{C}_2\text{H}_5\text{Br} (C2​H5​O)3​P+BrCH2​CO2​C2​H5​→(C2​H5​O)2​P(O)CH2​CO2​C2​H5​+C2​H5​Br

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and efficiency. The product is then purified through distillation and other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphonates.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

Comparison with Similar Compounds

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate can be compared with other similar organophosphorus compounds:

    Triethyl phosphonoacetate: Similar in structure but lacks the hydroxyl group.

    Diethyl benzylphosphonate: Contains a benzyl group instead of the ethyl group.

    Thiazolyl α-aminophosphonates: These compounds have a thiazole ring and exhibit different biological activities.

Uniqueness: this compound is unique due to its hydroxyl group, which imparts different reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O6P/c1-4-12-7(9)8(10)15(11,13-5-2)14-6-3/h8,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVCTWZZBWHUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(O)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661957
Record name Ethyl (diethoxyphosphoryl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162246-79-9
Record name Ethyl 2-(diethoxyphosphinyl)-2-hydroxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162246-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (diethoxyphosphoryl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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